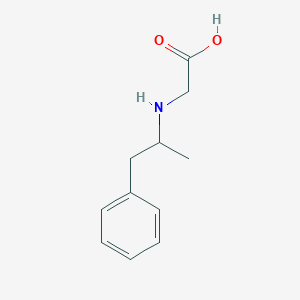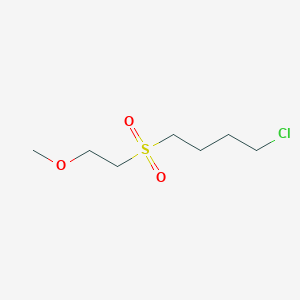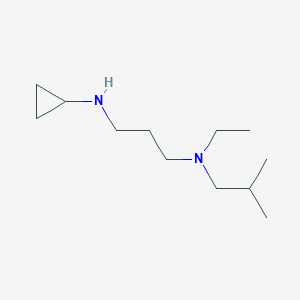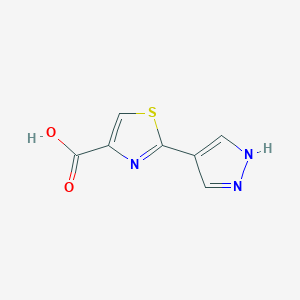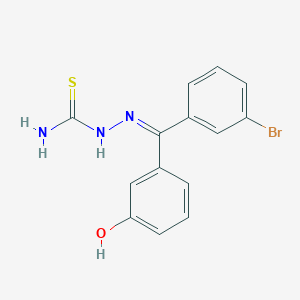
2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide is an organic compound with the molecular formula C₁₄H₁₂BrN₃OS. It is a benzene derivative that features both bromine and hydroxyl functional groups, making it a versatile compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide typically involves the condensation of 3-bromobenzaldehyde with 3-hydroxybenzaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 3-bromo-3-hydroxybenzophenone.
Reduction: Formation of 3-hydroxybenzophenone.
Substitution: Formation of 3-aminophenyl or 3-thiolphenyl derivatives.
Scientific Research Applications
2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting VEGFR-2 tyrosine kinase.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis. The molecular targets include the active site of the enzyme, where it binds and prevents substrate interaction, thereby inhibiting the signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylhydrazine
- 3-Hydroxybenzaldehyde
- Hydrazine-1-carbothioamide
Uniqueness
What sets 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide apart is its dual functional groups (bromine and hydroxyl) that allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H12BrN3OS |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
[(E)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13- |
InChI Key |
ZDBKSZKTCPOBFR-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C(=N\NC(=S)N)/C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


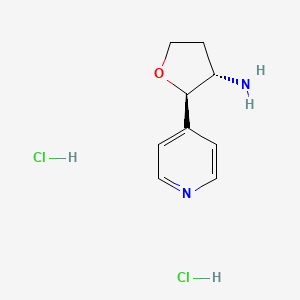
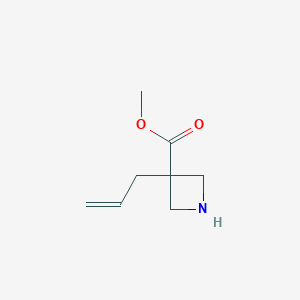
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
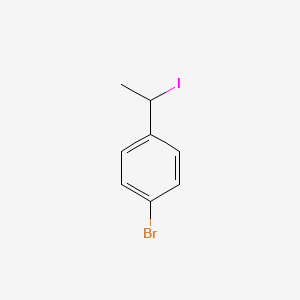
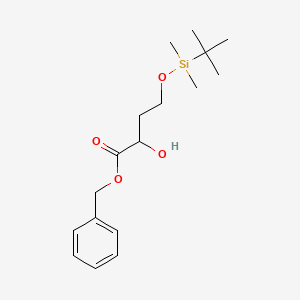
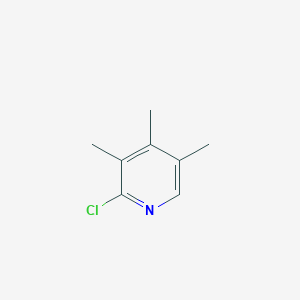
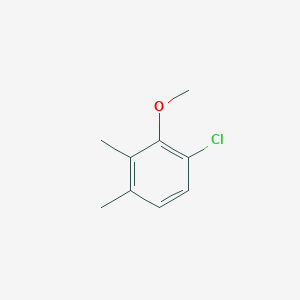
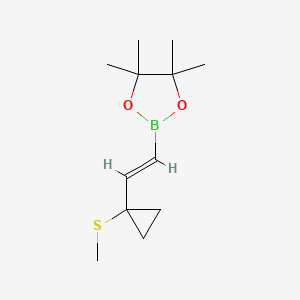
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
